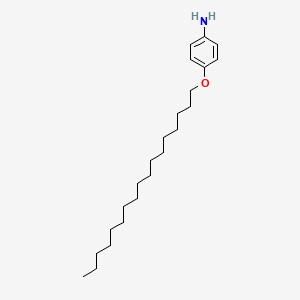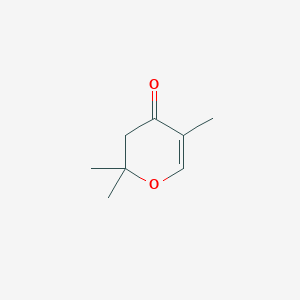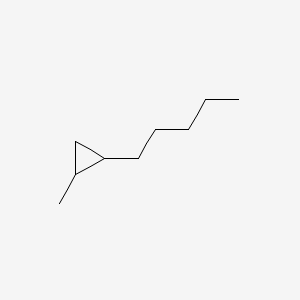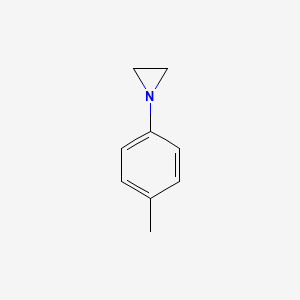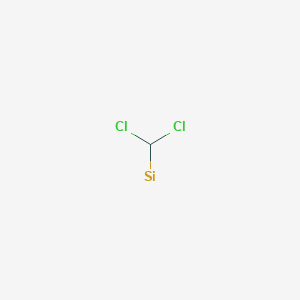
Silyldichloromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silyldichloromethane is an organosilicon compound with the chemical formula ( \text{R}_3\text{SiCH}_2\text{Cl}_2 ), where ( \text{R} ) represents an alkyl or aryl group. This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is known for its reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silyldichloromethane can be synthesized through several methods. One common approach involves the reaction of dichloromethane with a silylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is often produced via the Müller-Rochow process, which involves the direct reaction of silicon with methyl chloride in the presence of a copper catalyst. This method allows for the large-scale production of various organosilicon compounds, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
Silyldichloromethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to form silylmethane derivatives.
Oxidation Reactions: It can be oxidized to form silyl alcohols or other oxygen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions include silyl ethers, silyl amines, and silyl alcohols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Silyldichloromethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: this compound derivatives are used in the modification of biomolecules for improved stability and functionality.
Medicine: It is employed in the development of silicon-based drugs and drug delivery systems.
Mecanismo De Acción
The mechanism of action of silyldichloromethane involves the formation of a reactive intermediate, typically a silyl cation, which can then undergo various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in nucleophilic substitution reactions, the silyl cation reacts with nucleophiles to form new carbon-silicon bonds .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Similar in reactivity but lacks the dichloromethane moiety.
Dimethylsilyl Dichloride: Similar structure but with two methyl groups instead of one.
Phenylsilyl Dichloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
Silyldichloromethane is unique due to its combination of a silyl group and dichloromethane, which provides distinct reactivity and versatility in organic synthesis. Its ability to form stable carbon-silicon bonds makes it particularly valuable in the development of new materials and chemical processes .
Propiedades
Fórmula molecular |
CHCl2Si |
|---|---|
Peso molecular |
112.01 g/mol |
InChI |
InChI=1S/CHCl2Si/c2-1(3)4/h1H |
Clave InChI |
PHPGVAUWJURZEP-UHFFFAOYSA-N |
SMILES canónico |
C([Si])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



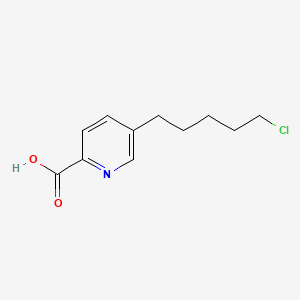
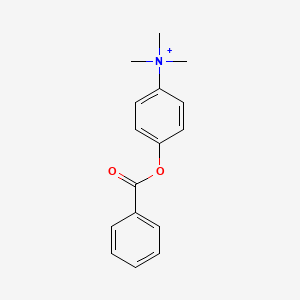
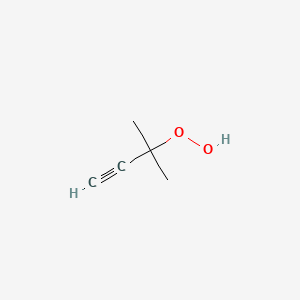
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
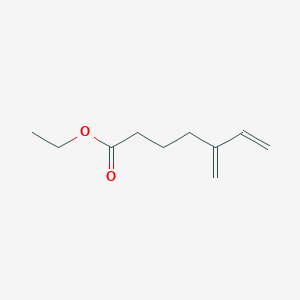
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)


